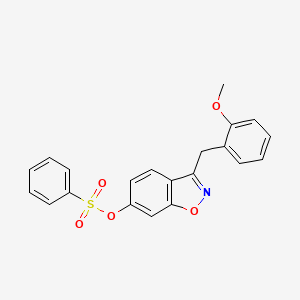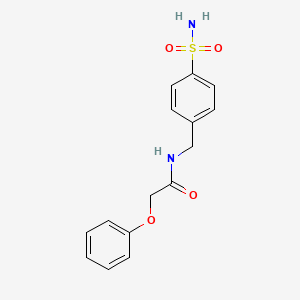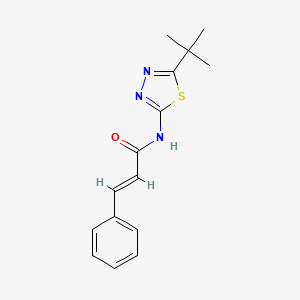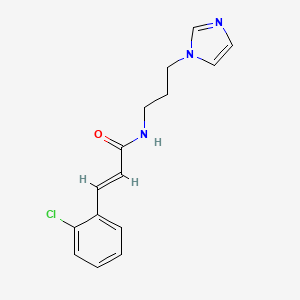
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate is an organic compound that features a benzoxazole ring substituted with a methoxybenzyl group and a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The methoxybenzyl group can be introduced via electrophilic aromatic substitution, where the benzoxazole is treated with 2-methoxybenzyl chloride in the presence of a base. Finally, the benzenesulfonate group is introduced through sulfonation reactions using reagents like benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to specific targets, while the benzenesulfonate group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxybenzyl)-1,2-benzoxazole: Lacks the benzenesulfonate group, which may affect its solubility and reactivity.
1,2-Benzoxazol-6-yl benzenesulfonate: Lacks the methoxybenzyl group, which may influence its bioactivity and binding properties.
Uniqueness
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate is unique due to the presence of both the methoxybenzyl and benzenesulfonate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential enhancements in bioactivity and solubility compared to similar compounds.
Propiedades
Fórmula molecular |
C21H17NO5S |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] benzenesulfonate |
InChI |
InChI=1S/C21H17NO5S/c1-25-20-10-6-5-7-15(20)13-19-18-12-11-16(14-21(18)26-22-19)27-28(23,24)17-8-3-2-4-9-17/h2-12,14H,13H2,1H3 |
Clave InChI |
CTYRDFCHACJAPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937957.png)

![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14937965.png)



![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14937994.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14938004.png)




